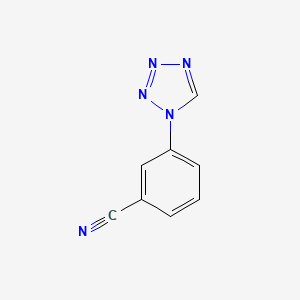
3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile” is a synthetic organic compound with the CAS Number: 1291486-07-1 . It has a molecular weight of 171.16 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of tetrazole compounds, like “this compound”, can be achieved through various methods. One common method involves the reaction of sodium azide with nitriles . Other methods include the use of amines, triethyl orthoformate, and sodium azide with a catalyst .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5N5/c9-5-7-2-1-3-8(4-7)13-6-10-11-12-13/h1-4,6H . This indicates that the compound has a structure with a benzonitrile group attached to a tetrazole group.Chemical Reactions Analysis
Tetrazole compounds, like “this compound”, can undergo various chemical reactions. For instance, they can be prepared from nitriles using sodium azide and triethylammonium chloride in nitrobenzene in a microwave reactor . They can also be converted from aryl and vinyl nitriles using palladium-catalyzed reactions under microwave irradiation .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 171.16 . Tetrazoles are known for their electron-donating and electron-withdrawing properties .Applications De Recherche Scientifique
Coordination Polymers and Spectral Studies
The study of ligand modifications on the structure and properties of metal complexes has led to the development of Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers. These polymers exhibit various structural topologies influenced by the ligand disposition and the functional groups present, impacting their overall structural topology. Notably, these complexes have shown interesting photoluminescent properties in the solid state at room temperature, suggesting potential applications in materials science (Weichao Song et al., 2009).
Electrochemiluminescent Devices
Ruthenium(II) polypyridine complexes bearing 5-aryltetrazolate ligands have been synthesized, showing good luminescence efficiency. These complexes, particularly in dinuclear species, have demonstrated exceptionally high electrochemiluminescence (ECL) efficiency, comparable to that of Ru(bpy)(3), which is a benchmark in ECL studies. This highlights their potential for use in electrochemiluminescent devices (S. Stagni et al., 2006).
Antitumor Activity
A series of 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives have been synthesized and evaluated for their in vitro antitumor activity against four human cancer cell lines. Some compounds showed promising activity, indicating potential as antitumor agents. This showcases the role of tetrazole derivatives in medicinal chemistry and cancer research (Suresh Maddila et al., 2016).
Metal–Organic Coordination Polymers
The synthesis and characterization of metal–organic coordination polymers derived from 4-substituted tetrazole–benzoate ligands have led to the discovery of compounds with varying luminescent and magnetic behaviors. These findings contribute to the understanding of the effects of metal centers and ligand substitution on the properties of coordination polymers, with potential applications in luminescent materials and magnetic devices (Jiayin Sun et al., 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Orientations Futures
The future directions for “3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile” and similar compounds could involve further exploration of their diverse biological applications, particularly in the fields of material and medicinal chemistry . Their synthesis methods could also be refined to improve yield and efficiency .
Propriétés
IUPAC Name |
3-(tetrazol-1-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5/c9-5-7-2-1-3-8(4-7)13-6-10-11-12-13/h1-4,6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRSGNRLLIKPLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


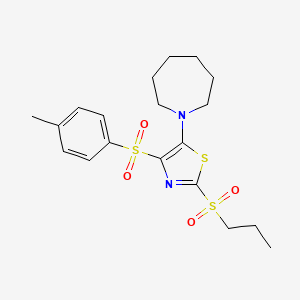
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2609797.png)
![4-{2-[Cyano(3-ethylphenyl)amino]acetyl}piperazin-2-one](/img/structure/B2609800.png)
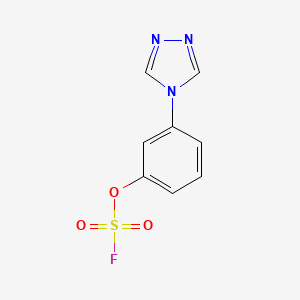
![N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide](/img/structure/B2609803.png)

![1-(2-Chlorophenyl)-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea](/img/structure/B2609805.png)

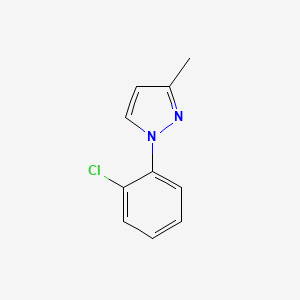
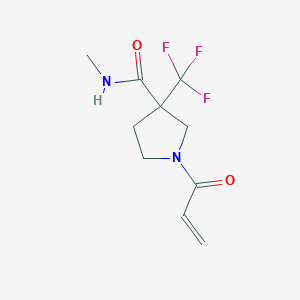
![2-(2,3-dimethylphenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B2609812.png)

